6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride
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Overview
Description
6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is a synthetic organic compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, which serves as the core triazine ring.
Nucleophilic Substitution: The chlorine atoms on the cyanuric chloride are sequentially replaced by nucleophiles. First, morpholine is introduced to form the morpholino-substituted triazine.
Further Substitution: The remaining chlorine atoms are then substituted with o-toluidine to introduce the di-o-tolyl groups.
Formation of Dihydrochloride Salt: The final compound is converted into its dihydrochloride salt form by treatment with hydrochloric acid.
The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to interact with DNA and inhibit cell proliferation.
Agriculture: It is studied for its herbicidal properties, particularly in controlling weed growth in crops.
Materials Science: The compound is used in the development of polymer stabilizers and UV absorbers, enhancing the durability and longevity of materials exposed to sunlight.
Mechanism of Action
The mechanism of action of 6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets:
DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes involved in cell division and growth, contributing to its antitumor effects.
Receptor Binding: The compound may bind to specific receptors, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Another triazine derivative with antitumor properties.
Amitrole: A triazine herbicide used in agriculture.
Simazine: A widely used herbicide for weed control.
Uniqueness
6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of morpholino and di-o-tolyl groups enhances its solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-N,4-N-bis(2-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O.2ClH/c1-15-7-3-5-9-17(15)22-19-24-20(23-18-10-6-4-8-16(18)2)26-21(25-19)27-11-13-28-14-12-27;;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQVVQXRQOBUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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